molecular formula C24H22N2O5S B2751184 2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941944-73-6

2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2751184
M. Wt: 450.51
InChI Key: MBMWMKYLFUHINU-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for this compound.



Synthesis Analysis

No specific synthesis methods for this compound were found.



Molecular Structure Analysis

I couldn’t find any information on the molecular structure of this compound.



Chemical Reactions Analysis

There was no specific information available on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find any data on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from thiadiazole structures, such as the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored for their antimicrobial properties. These synthesized compounds exhibit moderate activity against various bacterial and fungal strains, suggesting the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).

Anticancer Activities

The anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been investigated. Compounds based on thiadiazine scaffolds were tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These studies have shown that certain derivatives exhibit moderate to good inhibitory activity, highlighting the potential of thiadiazine derivatives in cancer research (Kamal et al., 2011).

Photochemical Properties for Therapeutic Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds demonstrate significant photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of thiadiazole derivatives provide foundational knowledge for understanding the reactivity and potential applications of these compounds in various scientific domains. For instance, the preparation and N.M.R. spectra of 2,5-diaryl-2,5-di-t-butyl-Δ3-1,3,4-thiadiazoline 1,1-dioxides have been studied, offering insights into the structural factors influencing the reaction processes and potential for creating novel compounds with specific properties (Brophy et al., 1975).

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

Without specific studies or papers on this compound, it’s difficult to speculate on future directions.


properties

IUPAC Name

2-(2,3-dimethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-7-6-9-20(17(16)2)26-24(28)25(21-8-4-5-10-23(21)32(26,29)30)15-22(27)18-11-13-19(31-3)14-12-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMWMKYLFUHINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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